D-Ala2,MePhe4,Met5(O))enkephalinol D-Ala2,MePhe4,Met5(O))enkephalinol A stable synthetic analog of methionine enkephalin (ENKEPHALIN, METHIONINE). Actions are similar to those of methionine enkephalin. Its effects can be reversed by narcotic antagonists such as naloxone.
Brand Name: Vulcanchem
CAS No.: 64854-64-4
VCID: VC0528030
InChI: InChI=1S/C29H41N5O7S/c1-19(32-28(39)24(30)15-21-9-11-23(36)12-10-21)27(38)31-17-26(37)34(2)25(16-20-7-5-4-6-8-20)29(40)33-22(18-35)13-14-42(3)41/h4-12,19,22,24-25,35-36H,13-18,30H2,1-3H3,(H,31,38)(H,32,39)(H,33,40)/t19-,22+,24+,25+,42?/m1/s1
SMILES: CC(C(=O)NCC(=O)N(C)C(CC1=CC=CC=C1)C(=O)NC(CCS(=O)C)CO)NC(=O)C(CC2=CC=C(C=C2)O)N
Molecular Formula: C29H41N5O7S
Molecular Weight: 603.7 g/mol

D-Ala2,MePhe4,Met5(O))enkephalinol

CAS No.: 64854-64-4

Cat. No.: VC0528030

Molecular Formula: C29H41N5O7S

Molecular Weight: 603.7 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

D-Ala2,MePhe4,Met5(O))enkephalinol - 64854-64-4

Specification

CAS No. 64854-64-4
Molecular Formula C29H41N5O7S
Molecular Weight 603.7 g/mol
IUPAC Name (2S)-2-amino-N-[(2R)-1-[[2-[[(2S)-1-[[(2S)-1-hydroxy-4-methylsulfinylbutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-methylamino]-2-oxoethyl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide
Standard InChI InChI=1S/C29H41N5O7S/c1-19(32-28(39)24(30)15-21-9-11-23(36)12-10-21)27(38)31-17-26(37)34(2)25(16-20-7-5-4-6-8-20)29(40)33-22(18-35)13-14-42(3)41/h4-12,19,22,24-25,35-36H,13-18,30H2,1-3H3,(H,31,38)(H,32,39)(H,33,40)/t19-,22+,24+,25+,42?/m1/s1
Standard InChI Key HYZHONGSQNXMPH-IQNHEXCWSA-N
Isomeric SMILES C[C@H](C(=O)NCC(=O)N(C)[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCS(=O)C)CO)NC(=O)[C@H](CC2=CC=C(C=C2)O)N
SMILES CC(C(=O)NCC(=O)N(C)C(CC1=CC=CC=C1)C(=O)NC(CCS(=O)C)CO)NC(=O)C(CC2=CC=C(C=C2)O)N
Canonical SMILES CC(C(=O)NCC(=O)N(C)C(CC1=CC=CC=C1)C(=O)NC(CCS(=O)C)CO)NC(=O)C(CC2=CC=C(C=C2)O)N
Appearance Solid powder

Introduction

Chemical Identity and Nomenclature

General Information

D-Ala2,MePhe4,Met5(O))enkephalinol is a synthetic analog of methionine enkephalin, which belongs to the endogenous opioid peptide family . The compound is identified by its Chemical Abstracts Service (CAS) registry number 64854-64-4 . It has several alternative designations in scientific literature, including:

  • Sandoz FK 33-824

  • DAMME

  • FK-33-824

  • FK 33824

  • (D-Ala2,MePhe4,Met5(O))enkephalinol

Historical Context

This compound was developed as part of pharmaceutical research efforts to create stable enkephalin analogs with enhanced pharmacological properties. The modifications incorporated into the peptide structure were specifically designed to overcome the rapid metabolic breakdown that limits the utility of natural enkephalins . The "Sandoz" prefix in one of its names refers to the pharmaceutical company (now part of Novartis) that originally developed this compound.

Chemical Structure and Properties

Molecular Composition

D-Ala2,MePhe4,Met5(O))enkephalinol is a pentapeptide with specific modifications that distinguish it from native methionine enkephalin. Its molecular formula is C29H41N5O7S, and it has a molecular weight of 603.7 g/mol . The compound's IUPAC name is (2S)-2-amino-N-[(2R)-1-[[2-[[(2S)-1-[[(2S)-1-hydroxy-4-methylsulfinylbutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-methylamino]-2-oxoethyl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide .

Structural Modifications

The name D-Ala2,MePhe4,Met5(O))enkephalinol describes the key structural modifications compared to native methionine enkephalin:

  • D-Ala at position 2: Replacement of the natural L-alanine with its D-isomer

  • MePhe at position 4: Addition of a methyl group to the phenylalanine residue (N-methylphenylalanine)

  • Met(O) at position 5: Oxidation of the sulfur atom in methionine to form a sulfoxide

  • Terminal "ol" suffix: Reduction of the C-terminal carboxyl group to an alcohol

These modifications collectively enhance the compound's metabolic stability and receptor binding properties.

Physical and Chemical Properties

Table 1: Key Physical and Chemical Properties of D-Ala2,MePhe4,Met5(O))enkephalinol

PropertyValueDescription
Molecular Weight603.7 g/molComputed value
XLogP3-AA-0.3Measure of lipophilicity
Hydrogen Bond Donor Count6Number of hydrogen bond donors
Hydrogen Bond Acceptor Count9Number of hydrogen bond acceptors
Rotatable Bond Count16Indicates molecular flexibility
Exact Mass603.27266984 DaPrecise molecular mass
Physical StateSolidAt standard temperature and pressure
InChIInChI=1S/C29H41N5O7S/c1-19(32-28(39)24(30)15-21-9-11-23(36)12-10-21)27(38)31-17-26(37)34(2)25(16-20-7-5-4-6-8-20)29(40)33-22(18-35)13-14-42(3)41/h4-12,19,22,24-25,35-36H,13-18,30H2,1-3H3,(H,31,38)(H,32,39)(H,33,40)/t19-,22+,24+,25+,42?/m1/s1Chemical identifier string
SMILESCC@HNC(=O)C@HNSimplified molecular-input line-entry system notation

Pharmacological Classification and Mechanism of Action

Opioid Receptor Activity

D-Ala2,MePhe4,Met5(O))enkephalinol is classified as an analgesic compound based on its pharmacological activity . As a synthetic analog of methionine enkephalin, it interacts with opioid receptors in the central nervous system, particularly the delta (δ) and mu (μ) receptors, which are involved in pain perception and modulation . The compound's actions are similar to those of methionine enkephalin, but with enhanced stability and potency due to its structural modifications.

Antagonist Reversibility

A notable pharmacological characteristic of D-Ala2,MePhe4,Met5(O))enkephalinol is that its effects can be reversed by narcotic antagonists such as naloxone . This reversibility confirms its mechanism of action through opioid receptors and provides a means to counteract potential overdose effects, enhancing its safety profile in research applications.

Research Applications and Findings

Analgesic Effects

The primary research application of D-Ala2,MePhe4,Met5(O))enkephalinol has been in pain management studies. Research using animal models has demonstrated that the compound can produce significant analgesic effects when administered intrathecally (injected into the spinal canal) . These findings suggest potential therapeutic applications for pain conditions that are resistant to conventional treatments.

Receptor Binding Studies

Extensive research has been conducted on the binding properties of D-Ala2,MePhe4,Met5(O))enkephalinol to different opioid receptor subtypes. These studies have provided valuable insights into structure-activity relationships of enkephalin derivatives and the molecular mechanisms underlying opioid receptor activation . The compound's enhanced stability makes it particularly useful for in vitro binding assays and receptor characterization studies.

Comparative Efficacy

Table 2: Comparative Properties of D-Ala2,MePhe4,Met5(O))enkephalinol and Related Compounds

CompoundReceptor AffinityMetabolic StabilityReversibility by NaloxoneRoute of Administration
D-Ala2,MePhe4,Met5(O))enkephalinolHigh affinity for μ and δ receptorsEnhanced due to structural modificationsYesIntrathecal, experimental use only
Native Methionine EnkephalinModerate affinity for δ and μ receptorsLow (rapidly degraded)YesLimited by poor stability
MorphineHigh affinity for μ receptorsHighYesMultiple routes available

Structure-Activity Relationship

Significance of Individual Modifications

Each structural modification in D-Ala2,MePhe4,Met5(O))enkephalinol serves a specific purpose in enhancing the compound's pharmacological profile:

  • D-Alanine at position 2: The substitution of L-alanine with D-alanine increases resistance to enzymatic degradation, particularly by aminopeptidases . This modification is crucial for extending the compound's half-life in biological systems.

  • N-Methyl phenylalanine at position 4: The methylation of the phenylalanine residue alters the peptide's conformation and increases its lipophilicity, potentially enhancing membrane permeability and binding affinity to opioid receptors .

  • Oxidized methionine at position 5: The sulfoxide form of methionine may contribute to altered receptor selectivity and binding kinetics compared to the unoxidized form .

  • C-terminal alcohol: The reduction of the carboxyl group to an alcohol affects the compound's charge distribution and hydrogen-bonding capabilities, potentially influencing receptor interaction and resistance to carboxypeptidases .

Peptide Conformation

The specific three-dimensional conformation of D-Ala2,MePhe4,Met5(O))enkephalinol is critical for its interaction with opioid receptors. The incorporated modifications affect the peptide's secondary structure, creating a more rigid conformation that facilitates optimal receptor binding . This conformational stability contributes to the compound's enhanced pharmacological activity compared to native enkephalins.

Limitations and Future Research Directions

Current Limitations

Despite its enhanced properties compared to native enkephalins, D-Ala2,MePhe4,Met5(O))enkephalinol faces several limitations that have restricted its development into a therapeutic agent:

  • Administration challenges: As a peptide, the compound has limited bioavailability through conventional routes of administration due to poor membrane permeability and potential enzymatic degradation .

  • Side effect profile: Like other opioid receptor agonists, D-Ala2,MePhe4,Met5(O))enkephalinol may produce adverse effects such as respiratory depression, although potentially with a different profile than classical opioids.

  • Incomplete characterization: Certain aspects of the compound's pharmacokinetics and long-term effects remain incompletely characterized in the scientific literature.

Future Research Opportunities

Ongoing and future research directions for D-Ala2,MePhe4,Met5(O))enkephalinol include:

  • Development of novel delivery systems to overcome bioavailability limitations

  • Further investigation of receptor subtype selectivity and signaling pathways

  • Exploration of potential applications beyond pain management, such as in neuropsychiatric conditions

  • Synthesis of next-generation analogs with improved properties based on structure-activity relationship studies

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